Clenpenterol-d5 Hydrochloride

Overview

Description

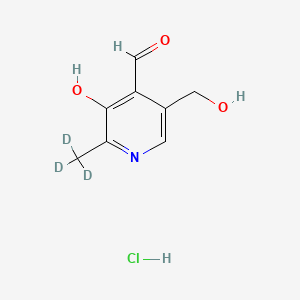

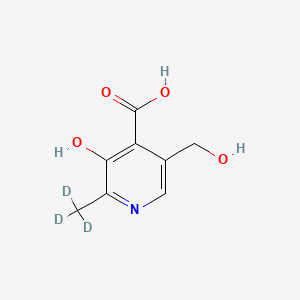

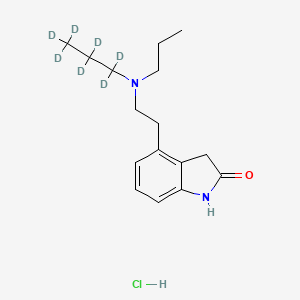

Clenpenterol-d5 Hydrochloride is a stable isotope labelled compound . It is a reference standard with a molecular formula of C13H15D5Cl2N2O.HCl and a molecular weight of 332.71 .

Molecular Structure Analysis

The molecular structure of Clenpenterol-d5 Hydrochloride consists of a Clenpenterol core with five deuterium atoms replacing hydrogen atoms . The exact positions of these deuterium atoms could not be found in the available resources.Physical And Chemical Properties Analysis

Clenpenterol-d5 Hydrochloride is an off-white solid . It has a melting range of 209 - 214 °C . It is slightly soluble in DMSO and Methanol .Scientific Research Applications

Biochemistry Research

Clenpenterol-d5 Hydrochloride: is utilized in biochemistry for its properties as a stable isotopically labeled compound. It serves as an analytical standard in various biochemical assays to quantify the presence of Clenpenterol, a β2-agonist . This compound is particularly useful in the study of β2-adrenergic receptor activity and its associated biochemical pathways.

Pharmacology

In pharmacological research, Clenpenterol-d5 Hydrochloride is used to understand the pharmacokinetics and metabolism of Clenbuterol. It acts as a reference material in mass spectrometry-based assays to ensure accurate measurement of Clenbuterol in biological samples, which is crucial for drug development and therapeutic monitoring .

Analytical Chemistry

Analytical chemists employ Clenpenterol-d5 Hydrochloride as a reference standard for calibrating instruments and validating methods, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. Its stable isotopic label ensures precision in detecting and quantifying Clenbuterol residues in complex matrices .

Environmental Science

Environmental scientists use Clenpenterol-d5 Hydrochloride to trace and quantify environmental contamination by Clenbuterol. Its isotopic label allows for differentiation from naturally occurring isotopes, aiding in environmental monitoring and pollution studies .

Food Science

In the field of food science, Clenpenterol-d5 Hydrochloride is crucial for detecting Clenbuterol residues in food products. It helps ensure food safety by allowing for the accurate identification of trace levels of this veterinary drug, which can be harmful if ingested by humans .

Medical Research

Medical researchers use Clenpenterol-d5 Hydrochloride to study the therapeutic and adverse effects of Clenbuterol. It aids in the development of assays to measure drug efficacy and safety in clinical trials, contributing to the advancement of medical treatments .

Toxicology

Toxicologists utilize Clenpenterol-d5 Hydrochloride to establish the toxicological profile of Clenbuterol. It is used in the development of assays for toxicology screenings and risk assessments, ensuring public health and safety .

Veterinary Medicine

In veterinary medicine, Clenpenterol-d5 Hydrochloride is used to monitor and study the pharmacological effects of Clenbuterol in animals. It helps in the development of therapeutic protocols and the detection of illegal use in livestock, which is essential for animal welfare and food safety regulations .

properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clenpenterol-d5 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.